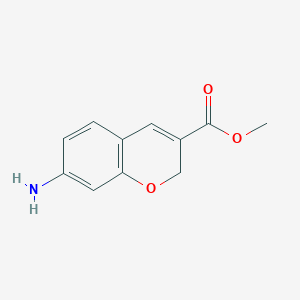

methyl 7-amino-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 7-amino-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6,12H2,1H3 |

InChI Key |

UTXLRYMJXIOHKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)N)OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 7 Amino 2h Chromene 3 Carboxylate

Established Synthetic Pathways to 2H-Chromene-3-carboxylates

Pechmann Condensation and its Variants for Chromene Core Synthesis

The Pechmann condensation is a classic method for the synthesis of coumarins, which are structurally related to 2H-chromenes. researchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. While the primary products are coumarins (2-oxo-2H-chromenes), variations of this reaction can be adapted to yield 2H-chromene derivatives. The reaction proceeds through a transesterification followed by an intramolecular cyclization and dehydration. The choice of acid catalyst, which can range from Brønsted acids like sulfuric acid to Lewis acids such as aluminum chloride, is crucial for the reaction's success.

Modern advancements have introduced the use of solid acid catalysts and ionic liquids to make the Pechmann condensation more environmentally benign and to simplify product isolation. binghamton.edu These catalysts can be recycled and often lead to higher yields and shorter reaction times.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for C-C bond formation and is widely employed in the synthesis of chromene derivatives. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgorganicreactions.org For the synthesis of 2H-chromene-3-carboxylates, a salicylaldehyde (B1680747) derivative is reacted with a malonic ester. amazonaws.com The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of the aldehyde, followed by an intramolecular cyclization and dehydration to form the chromene ring.

The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, leading to decarboxylation during the reaction. wikipedia.org The choice of base and solvent can significantly influence the reaction outcome and yield. thermofisher.com

Rhodium(III)-Catalyzed C–H Activation/[3+3] Annulation Cascade

A more contemporary approach to the synthesis of 2H-chromene-3-carboxylates involves a rhodium(III)-catalyzed C–H activation and [3+3] annulation cascade. This method offers a highly efficient and atom-economical route to the chromene scaffold. In this reaction, a directing group on the aromatic ring, such as an N-phenoxyacetamide, guides the rhodium catalyst to activate a C-H bond ortho to the phenoxy group. This activated species then undergoes a [3+3] annulation with a three-carbon synthon, such as a methyleneoxetanone, to construct the chromene ring. This redox-neutral process demonstrates excellent regioselectivity and functional group tolerance.

Multi-component Reaction Strategies for Chromene Scaffold Construction

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. researchgate.net For the construction of the 2H-chromene scaffold, a one-pot reaction involving a salicylaldehyde, an active methylene compound (like malononitrile (B47326) or a malonic ester), and a third component can be employed. These reactions often proceed via a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. The use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) can facilitate these transformations, leading to highly functionalized chromene derivatives in good yields.

Synthesis of Methyl 7-Amino-2H-Chromene-3-carboxylate

The synthesis of the target molecule, this compound, can be envisioned through the application of the aforementioned synthetic strategies, with careful selection of precursors.

Precursor Synthesis: Functionalized Salicylaldehydes and Malonates

The key precursors for the synthesis of this compound are a suitably functionalized salicylaldehyde, specifically 4-aminosalicylaldehyde, and a malonate derivative, dimethyl malonate.

Synthesis of 4-Aminosalicylaldehyde: The synthesis of 4-aminosalicylaldehyde can be achieved through various methods. One common approach involves the nitration of a protected salicylaldehyde, followed by the reduction of the nitro group to an amine. Alternatively, formylation of 3-aminophenol (B1664112) can provide the desired precursor. The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform (B151607) in a basic medium, can also be adapted for this purpose.

Malonate Precursor: Dimethyl malonate is a commercially available and commonly used active methylene compound for the Knoevenagel condensation.

A plausible synthetic route to this compound would involve the Knoevenagel condensation of 4-aminosalicylaldehyde with dimethyl malonate. This reaction would likely be catalyzed by a mild base such as piperidine or L-proline in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). amazonaws.com The reaction would proceed through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired 2H-chromene ring system. The use of a methyl ester of malonic acid directly provides the methyl carboxylate functionality at the 3-position of the chromene ring.

Below is a table summarizing the key reactions and typical conditions for the synthesis of the 2H-chromene-3-carboxylate core.

| Reaction | Reactants | Catalyst/Reagents | Typical Conditions | Product |

| Pechmann Condensation | Phenol, β-Ketoester | H₂SO₄, AlCl₃ | Acidic, Heating | Coumarin (B35378)/Chromene |

| Knoevenagel Condensation | Salicylaldehyde, Malonic Ester | Piperidine, Pyridine | Basic, Room Temp. to Reflux | 2H-Chromene-3-carboxylate |

| Rh(III)-Catalyzed Annulation | N-Phenoxyacetamide, Methyleneoxetanone | [Cp*RhCl₂]₂, CsOAc | MeCN, 60°C | 2H-Chromene-3-carboxylic Acid |

| Multi-component Reaction | Salicylaldehyde, Malononitrile, etc. | DABCO | One-pot, Reflux | Functionalized 2H-Chromene |

The following table outlines a proposed synthesis for the target molecule based on the Knoevenagel condensation.

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | 4-Aminosalicylaldehyde, Dimethyl malonate | Piperidine/Ethanol | Methyl 7-amino-2-oxo-2H-chromene-3-carboxylate |

| 2 | Methyl 7-amino-2-oxo-2H-chromene-3-carboxylate | Reducing Agent (e.g., NaBH₄ with modifications) | This compound |

It is important to note that the direct synthesis of this compound from 4-aminosalicylaldehyde and dimethyl malonate might predominantly yield the corresponding coumarin (2-oxo-2H-chromene) derivative. Subsequent selective reduction of the lactone carbonyl group would be necessary to obtain the desired 2H-chromene.

Regioselective Introduction of the Amino Group at C-7 Position

The regioselective introduction of an amino group at the C-7 position of the 2H-chromene scaffold is a critical step in the synthesis of this compound and its derivatives. This is often achieved through synthetic routes starting with precursors already containing a nitrogen-based functional group at the desired position.

A common strategy involves the use of m-aminophenol derivatives. For instance, the Pechmann reaction, a classic method for coumarin synthesis, can be adapted to produce 7-aminocoumarins. This involves the condensation of a phenol with a β-ketoester under acidic conditions. By using m-aminophenol as the phenolic component, the amino group is incorporated at the 7-position of the resulting coumarin ring. researchgate.net To prevent unwanted side reactions, the amino group of the m-aminophenol may be protected, for example, with a methoxycarbonyl group, prior to the condensation reaction. researchgate.net Subsequent deprotection via basic hydrolysis yields the desired 7-amino-substituted coumarin. researchgate.net

Another approach involves the reduction of a nitro group at the C-7 position. The synthesis can start from a 7-nitro-substituted chromene derivative, which is then selectively reduced to the corresponding amine. For example, the reduction of a nitro-derivative has been achieved using sodium borohydride (B1222165) in the presence of an Au/TiO2 catalyst, leading to the chemoselective formation of the 7-amino-substituted product in high yield. mdpi.com

The regioselectivity of these reactions is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group of the resorcinol (B1680541) or aminophenol starting material directs electrophilic substitution to the ortho and para positions, leading to the desired substitution pattern.

Esterification Methods for Methyl Carboxylate Functionality

The methyl carboxylate group at the C-3 position of the 2H-chromene ring is typically introduced through esterification of the corresponding carboxylic acid. Several methods have been employed to achieve this transformation.

One common method is the reaction of the 7-amino-2-oxo-2H-chromene-3-carboxylic acid with an alkylating agent, such as an alkyl halide, in the presence of a base. For example, the synthesis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate was accomplished by reacting the corresponding carboxylic acid with allyl bromide in dry N,N-dimethylformamide (DMF) with potassium carbonate as the base. nih.goviucr.org This method is also applicable for the synthesis of the methyl ester by using a methylating agent like methyl iodide.

Alternatively, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are effective for this purpose. mdpi.com

Direct synthesis of the methyl ester can also be accomplished during the chromene ring formation. For instance, the Knoevenagel condensation of a salicylaldehyde derivative with dimethyl malonate will directly yield the methyl 2-oxo-2H-chromene-3-carboxylate. nih.govmdpi.com This approach is efficient as it combines ring formation and esterification in a single step.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the Pechmann condensation for the synthesis of 7-amino-4-methylcoumarins, various catalysts and reaction conditions have been explored to improve upon traditional methods that often require harsh conditions. researchgate.net The use of milder catalysts and solvent-free conditions, such as high-speed ball milling, has been shown to be an effective and environmentally friendly approach. researchgate.net The optimization of parameters like the choice of catalyst, milling material, and the size of the milling balls can significantly impact the reaction efficiency. researchgate.net

For the synthesis of 2-amino-4H-chromenes, the choice of catalyst and solvent has been shown to be critical. A study on the three-component synthesis of 2-amino-3-cyano-4H-chromenes found that using piperidine as a catalyst in ethanol gave a better yield compared to potassium carbonate. mdpi.com Further optimization of the piperidine concentration and reaction temperature did not lead to a significant improvement in the yield. mdpi.com In some cases, performing the reaction in water with a mild base like sodium carbonate has been demonstrated to be an efficient and simple method. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of a 2-amino-3-cyano-4H-chromene derivative, highlighting the effect of different catalysts. mdpi.com

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-amino-3-cyano-6,7-methylendioxy-4-(4-nitrophenyl)-4H-chromene

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | K2CO3 | 42 |

| 2 | Piperidine | 64 |

| 3 | Piperidine (increased conc.) | 62 |

Derivatization Strategies of this compound

The 7-amino group of this compound is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Acylation: The amino group can be readily acylated to form amides. For instance, reaction with acetyl chloride or chloroacetyl chloride leads to the corresponding N-acetyl or N-chloroacetyl derivatives. ekb.eg These acylated products can serve as intermediates for further transformations.

Alkylation: The nitrogen atom of the amino group can be alkylated to introduce various substituents. This can be achieved by reacting the 7-amino-2H-chromene with alkyl halides.

Conjugation: The 7-amino group provides a site for conjugation to other molecular scaffolds. For example, Schiff bases have been synthesized by reacting 7-amino-4-methylcoumarin (B1665955) with various substituted benzaldehydes. nih.gov This reaction introduces an imine linkage at the 7-position, connecting the chromene core to another aromatic ring.

The methyl ester group at the C-3 position can also be chemically modified to generate different functionalities.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov The resulting 7-amino-2-oxo-2H-chromene-3-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters. binghamton.edubldpharm.com

Transesterification: The methyl ester can be converted to other esters through transesterification. This involves reacting the methyl ester with a different alcohol in the presence of a suitable catalyst.

Amidation: The ester can be converted to an amide by reacting it with an amine. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by reacting ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in refluxing ethanol. mdpi.com

The chromene ring system itself can be functionalized to introduce additional substituents. The reactivity of the chromene ring is influenced by the existing substituents. The electron-donating amino group at the C-7 position and the electron-withdrawing carboxylate group at the C-3 position direct the regioselectivity of further reactions.

Electrophilic aromatic substitution reactions are likely to occur at the positions activated by the amino group. For instance, bromination of a 7-(diethylamino)-3-(thiophen-2-yl)-2H-chromen-2-one derivative has been reported. nih.gov

The C-4 position of the 2H-chromene ring can also be a site for functionalization, often introduced during the initial ring-forming reaction. For example, the Pechmann condensation can be used to introduce a methyl group at the C-4 position by using ethyl acetoacetate. researchgate.netresearchgate.net

The table below lists the compound names mentioned in this article.

Synthesis of Hybrid Molecules and Conjugates (e.g., coumarin-triazole conjugates, coumarin-peptide conjugates)

Coumarin-Triazole Conjugates: The fusion of coumarin and triazole rings is a prominent strategy in medicinal chemistry. The most prevalent method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction forms a stable 1,2,3-triazole linker between the coumarin scaffold and another molecule.

The synthesis of a coumarin-triazole conjugate from this compound can be approached in several ways. One common pathway involves converting the 7-amino group into an azide (B81097) via diazotization, followed by a reaction with an alkyne-functionalized partner. Alternatively, the coumarin core itself can be modified to bear an alkyne group, which then reacts with an azide-containing molecule. For instance, coumarin-3-carboxylic acids can be propargylated to introduce an alkyne handle for subsequent CuAAC reactions. mdpi.comacs.org

The general synthesis of coumarin-triazole hybrids often starts with a functionalized coumarin precursor which is then reacted with a suitable azide or alkyne. For example, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one can be reacted with sodium azide to form an azidomethylcoumarin, which is then coupled with various alkynes. nih.gov Similarly, 3-alkynyl-substituted coumarins can be reacted with organic azides in the presence of a copper(I) catalyst system, such as copper(II) sulfate (B86663) and sodium ascorbate, to yield the desired 1,2,3-triazole-linked conjugates. mdpi.com

| Coumarin Precursor | Reagents and Conditions | Conjugate Type | Reference |

|---|---|---|---|

| 3-Alkynyl-substituted coumarin | Organic azides (e.g., benzyl (B1604629) azide, phenyl azide), CuSO₄·5H₂O, sodium ascorbate, DMF, 75 °C | (1,2,3-Triazol-4-yl)methyl 2-oxo-2H-chromene-3-carboxylates | mdpi.com |

| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | Reaction with heterocyclic bases containing 1,2,4-triazole (B32235) moieties | Coumarin derivatives containing 1,2,4-triazole | nih.gov |

| 4-Hydroxycoumarin | 1. Propargyl bromide; 2. Substituted benzyl bromides, sodium azide (in situ azide formation and click reaction) | Coumarin-triazole hybrids linked at the 4-position | acs.org |

| Ethyl 2-oxo-2H-chromene-3-carboxylates | 1. Hydrazine hydrate (B1144303); 2. CS₂, KOH; 3. Hydrazine hydrate (to form aminomercapto-triazole ring) | 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-ones | nih.gov |

Coumarin-Peptide Conjugates: The conjugation of coumarins to amino acids and peptides is a strategy to enhance biological targeting, cell permeability, or to create novel fluorescent probes. nih.govnih.gov The primary method for this conjugation is the formation of a stable amide bond between the coumarin's carboxylic acid group and the N-terminal amine of a peptide or the amino group of an amino acid.

For this compound, the synthesis would first require the hydrolysis of the methyl ester at the C3-position to yield 7-amino-2-oxo-2H-chromene-3-carboxylic acid. This carboxylic acid is then activated and coupled with an amino acid or peptide. Standard peptide coupling reagents are employed for this purpose, such as N,N'-dicyclohexylcarbodiimide (DCC) often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov This method has been successfully used to prepare various coumarin amino acid and dipeptide derivatives. nih.gov

| Coumarin Precursor | Reagents and Conditions | Conjugate Type | Reference |

|---|---|---|---|

| Coumarin-3-carboxylic acid | Amino acid methyl esters, N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt) | Coumarin-amino acid and dipeptide derivatives | nih.gov |

| Various coumarin carboxylic acids | Amino acid esters, 1-hydroxy-7-azabenzotriazole (B21763) (HOAT), diisopropylcarbodiimide (DIC), 4-(dimethylamino)pyridine (DMAP) | Coumarin-amino acid conjugates | researchgate.net |

| Alkyne-decorated peptidyl resin | 3-Azido-7-diethylaminocoumarin, Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Peptide-coumarin conjugate via a triazole linker | nih.gov |

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the underlying mechanisms of the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing novel derivatives.

Reaction Mechanism Elucidation (e.g., proposed cyclization pathways, rearrangement studies)

The synthesis of the 2H-chromene core itself can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions. A common and straightforward method for synthesizing 3-carboxylated coumarins is the Knoevenagel condensation. nih.gov This reaction typically involves the condensation of a salicylaldehyde derivative (e.g., 4-aminosalicylaldehyde) with an active methylene compound like dimethyl malonate, catalyzed by a base. The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl group, followed by cyclization and dehydration to form the chromene ring.

More complex and elegant mechanistic pathways have been developed for chromene synthesis. One such pathway involves a cascade of reactions starting with a Fischer carbene complex of chromium, which undergoes benzannulation, formation of an o-quinone methide intermediate, and finally an electrocyclization to yield the chromene ring system. nih.gov This o-quinone methide intermediate is a key feature in several chromene syntheses. For example, cobalt-catalyzed reactions can proceed through a radical pathway to form an o-quinone methide, which then undergoes a sigmatropic ring-closing reaction to form the 2H-chromene product. msu.edu

Rearrangement reactions are also significant in coumarin chemistry. The Claisen rearrangement of aryl propargyl ethers is a well-established method for forming the C-C bond necessary for the pyran ring closure. mdpi.comresearchgate.net In some syntheses, a sequential Claisen rearrangement followed by a radical cyclization has been used to construct complex coumarin-annulated polycyclic heterocycles. mdpi.com

Role of Catalysts and Solvents in Reaction Efficiency and Selectivity

The choice of catalyst and solvent plays a pivotal role in the synthesis of coumarins, profoundly influencing reaction rates, yields, and selectivity.

Catalysts: A wide array of catalysts are employed in coumarin synthesis.

Base Catalysts: Simple organic bases like piperidine and pyridine are frequently used to catalyze Knoevenagel condensations. nih.govnih.govnih.gov Piperidine, for instance, facilitates the reaction between salicylaldehyde and diethyl malonate to form the coumarin-3-carboxylate core. nih.gov Inorganic bases such as sodium carbonate have also been shown to be effective, particularly in aqueous media for multicomponent reactions. mdpi.com

Acid Catalysts: Brønsted acids like sulfuric acid and Lewis acids such as ytterbium triflate (Yb(OTf)₃) are common in Pechmann condensations and related cyclizations. nih.gov Yb(OTf)₃ has been used effectively under microwave irradiation and solvent-free conditions for the synthesis of coumarin-3-carboxylic acids. nih.gov

Metal Catalysts: Transition metals, including gold, rhenium, cobalt, and chromium, have been utilized to catalyze various cyclization strategies for forming the 2H-chromene ring. msu.edu For example, gold catalysts can promote the cyclization of propargyl aryl ethers, while cobalt complexes can catalyze reactions involving salicyl-N-tosylhydrazones and terminal alkynes. msu.edu

Solvents: The reaction medium can significantly affect the efficiency of coumarin synthesis.

Protic Solvents: Ethanol is a common solvent, particularly for base-catalyzed condensations like the Knoevenagel reaction. nih.govnih.gov Water is increasingly used as a green solvent, sometimes in the presence of catalysts like sodium azide or in deep eutectic solvents. nih.gov

Aprotic Solvents: Toluene (B28343) has been found to be highly effective for certain cyclization reactions, providing better yields than other solvents. nih.gov

Solvent-Free Conditions: To promote green chemistry principles, some syntheses are performed under solvent-free conditions, often coupled with microwave irradiation, which can lead to excellent yields and shorter reaction times. nih.gov

The interplay between the catalyst and solvent system is critical for optimizing the synthesis of the this compound scaffold and its derivatives.

| Reaction Type | Catalyst | Solvent/Condition | Key Finding | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine | Ethanol (reflux) | Classic and effective method for coumarin-3-carboxylates. | nih.gov |

| Knoevenagel Condensation | Sodium azide / Potassium carbonate | Water (Room Temp) | High yields (92-99%) in an environmentally friendly solvent. | nih.gov |

| Knoevenagel Condensation | Ytterbium triflate (Yb(OTf)₃) | Solvent-free, Microwave | Excellent yields (93-98%) with short reaction times. | nih.gov |

| Michael Cyclization | Pyridine | Toluene | Pyridine was the only effective base, and toluene the optimal solvent for this specific cyclization, yielding 81%. | nih.gov |

| Multi-component Synthesis | Sodium Carbonate | Water (Room Temp) | An efficient, cheap, and simple method for 2-amino-4H-chromenes. | mdpi.com |

| Cyclocondensation | Rhenium-based catalyst | Hexane | Catalyzes one-pot cyclocondensation of phenols and alkynes. | msu.edu |

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis of Methyl 7-Amino-2H-Chromene-3-carboxylate and its Derivatives

Spectroscopic analysis provides a wealth of information regarding the functional groups, connectivity, and electronic environment of the chromene derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the chromene derivatives.

In the ¹H NMR spectrum of chromene derivatives, the aromatic protons typically appear as multiplets in the downfield region. A characteristic singlet for the proton at the C-4 position is often observed at a significant downfield shift, a feature of the 2-oxo-2H-chromene system. nih.gov For instance, in methyl 2-oxo-2H-chromene-3-carboxylate, the aromatic protons appear as a multiplet at 7.5 ppm, while the H-4 proton is a singlet at 8.1 ppm. nih.gov

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the lactone and the ester groups are particularly notable, appearing at the most downfield chemical shifts. For example, in allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the ester and lactone carbonyl carbons resonate at 163.1 ppm and 157.0 ppm, respectively. iucr.org The remaining carbons of the chromene ring and its substituents appear at characteristic chemical shifts that aid in the complete assignment of the molecular structure. iucr.orgderpharmachemica.com

Table 1: Representative NMR Data for 2H-Chromene-3-carboxylate Derivatives

| Compound | Technique | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| Methyl 2-oxo-2H-chromene-3-carboxylate | ¹H NMR | DMSO-d6 | 8.1 (1H, s, H-4), 7.5 (4H, m, Ar-H), 3.20 (2H, q, CH2), 1.83 (3H, t, CH3) | nih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | ¹³C NMR | CDCl3 | 163.1 (C=O, ester), 156.8, 155.2, 148.7, 134.4, 129.5, 124.9, 118.3, 117.9, 116.8, 62.0 (OCH2), 14.2 (CH3) | derpharmachemica.com |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | ¹³C NMR | DMSO-d6 | 163.1 (C=O, ester), 158.1 (C-8a), 157.0 (C-2), 152.9 (C-7), 149.5 (C-4), 131.9 (C-5), 109.8 (C-6), 95.8 (C-8) | iucr.orgnih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectra are dominated by strong absorption bands corresponding to the carbonyl groups. Typically, two distinct C=O stretching vibrations are observed: one for the lactone carbonyl of the chromene ring and another for the ester carbonyl at the C-3 position. nih.govnih.gov

For example, the IR spectrum of methyl 2-oxo-2H-chromene-3-carboxylate shows absorption bands at 1750 cm⁻¹ (ester C=O), 1710 cm⁻¹ (lactone C=O), and 1200 cm⁻¹ (C-O stretch). nih.gov Similarly, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate displays strong carbonyl absorptions at 1729 and 1685 cm⁻¹. iucr.org Other characteristic bands include C-H stretching and aromatic C=C stretching vibrations. iucr.orgderpharmachemica.com

Table 2: Key IR Absorption Bands for 2H-Chromene-3-carboxylate Derivatives

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Methyl 2-oxo-2H-chromene-3-carboxylate | C=O stretch (ester) | 1750 | nih.gov |

| C=O stretch (lactone) | 1710 | ||

| C-O stretch | 1200 | ||

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C-H stretch | 2972 | iucr.org |

| C=O stretch | 1729, 1685 | ||

| C-O stretch | 1216, 1185, 1114 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method used for these analyses. The mass spectrum of a chromene derivative will show a prominent molecular ion peak (M⁺), which confirms the molecular weight. nih.gov

For example, the mass spectrum of methyl 2-oxo-2H-chromene-3-carboxylate shows a molecular ion peak at m/z 216. nih.gov For allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the molecular ion ([M]⁺) is observed at m/z 301.13. iucr.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. iucr.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for conjugated systems like the 2H-chromene core, providing information about the electronic transitions within the molecule. Coumarin (B35378) derivatives are known for their fluorescent properties and are used as dyes and optical brighteners. iucr.org The position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the specific chromophore and are influenced by substituents on the chromene ring. For example, the UV-Vis absorption spectrum of ethyl 3-coumarincarboxylate in acetonitrile (B52724) shows distinct absorption bands characteristic of the coumarin scaffold. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular conformation and configuration.

Studies on derivatives such as methyl 2-oxo-2H-chromene-3-carboxylate and allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate have shown that the 2H-chromene ring system is nearly planar. nih.govnih.gov For methyl 2-oxo-2H-chromene-3-carboxylate, the root-mean-square deviation for all non-hydrogen atoms from the mean plane is a mere 0.033 Å. nih.govresearchgate.net In some derivatives, substituents like the carboxyl group or amino groups may be slightly twisted out of the plane of the chromene ring. iucr.orgnih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, are crucial in determining the physical properties of the solid.

In the crystal structures of 2H-chromene-3-carboxylate derivatives, hydrogen bonding is a common and significant interaction. Weak C—H⋯O hydrogen bonds are frequently observed, linking molecules into chains or two-dimensional networks. nih.govnih.gov For example, in methyl 2-oxo-2H-chromene-3-carboxylate, molecules are linked by C—H⋯O interactions to form networks parallel to the (1-21) plane. nih.gov In amino-substituted derivatives like 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide, stronger N—H⋯O hydrogen bonds link the molecules into ribbons. researchgate.net

While π-π stacking interactions are often expected in aromatic systems, they are not always present. In the crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the molecules are stacked in columns, but the planes of adjacent chromene rings are rotated by 33.2°, which prevents effective π-π interactions. iucr.org This highlights the complexity of intermolecular forces that dictate the final crystal structure.

Table 3: Intermolecular Interactions in 2H-Chromene Derivatives

| Compound | Dominant Interaction | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Methyl 2-oxo-2H-chromene-3-carboxylate | C—H⋯O hydrogen bonds | Two-dimensional networks | nih.govresearchgate.net |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C—H⋯O hydrogen bonds | Chains | iucr.orgnih.gov |

| 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide | N—H⋯O hydrogen bonds | Ribbons | researchgate.net |

Conformation and Planarity of the Chromene Core and Substituents

The structural architecture of chromene derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography studies on compounds analogous to this compound reveal that the 2H-chromene core itself is essentially planar. iucr.orgnih.gov For instance, in a related compound, methyl 2-oxo-2H-chromene-3-carboxylate, the molecule is reported to be almost planar, with a root-mean-square deviation of 0.033 Å for all non-hydrogen atoms. nih.gov

More detailed analysis of substituted chromenes, such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, provides further insight into the conformation of the core and its substituents. In this molecule, the 2H-chromene unit maintains its planarity, with only a minor deviation observed for the oxygen atom of the pyranone ring (a maximum deviation of 0.1021 (6) Å from the least-squares plane). iucr.orgnih.gov

However, the substituents at the 3 and 7 positions often exhibit some degree of rotation out of the plane of the chromene ring system. iucr.org In the case of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, the aromatic core is not perfectly planar with its diethylamino and carboxyl groups. nih.gov The carboxyl group is slightly twisted from the chromene unit, while the diethylamino group is also rotated out of the plane. iucr.orgnih.gov This rotation is quantified by the dihedral angles between the plane of the ring system and the planes of the substituent groups.

| Substituent Group | Dihedral Angle with Chromene Plane (°) |

|---|---|

| Carboxyl Group | 6.7 (2) |

| Diethylamino Group | 11.4 (2) |

This deviation from complete planarity is a common feature in such substituted heterocyclic systems, arising from a balance between electronic effects (conjugation) and steric hindrance between the substituents and the core structure.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For chromene derivatives, this is typically performed using combustion analysis, where the sample is burned in an oxygen atmosphere, and the resulting combustion products (carbon dioxide, water, nitrogen oxides) are measured to determine the percentage composition of carbon, hydrogen, and nitrogen. iucr.orgnih.gov

The theoretical elemental composition of this compound (C₁₁H₁₁NO₃) can be calculated based on its atomic constituents. A comparison of these theoretical values with experimentally determined values for a similar compound, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, demonstrates the application of this method.

| Element | Theoretical % for C₁₁H₁₁NO₃ (this compound) | Calculated % for C₁₇H₁₉NO₄ (Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) iucr.orgnih.gov | Found % for C₁₇H₁₉NO₄ iucr.orgnih.gov |

|---|---|---|---|

| Carbon (C) | 64.38 | 67.76 | 67.67 |

| Hydrogen (H) | 5.40 | 6.36 | 6.38 |

| Nitrogen (N) | 6.83 | 4.65 | 4.54 |

| Oxygen (O) | 23.39 | 21.23 | N/A |

In addition to elemental analysis, the purity of the compound, particularly in its crystalline form, is often assessed using X-ray powder diffraction (XRPD). iucr.org By comparing the experimental powder pattern with a pattern calculated from single-crystal X-ray diffraction data, one can confirm that the synthesized material exists as a pure phase. iucr.org The compound's identity and purity are further confirmed through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. iucr.orgnih.gov

Biological Activities and Mechanistic Pathways of Methyl 7 Amino 2h Chromene 3 Carboxylate Analogs

In Vitro Biological Screening Studies

The initial exploration of the therapeutic potential of methyl 7-amino-2H-chromene-3-carboxylate analogs begins with comprehensive in vitro screening. These studies are crucial for identifying and characterizing the biological activities of these compounds at a cellular and molecular level.

Evaluation of Anticancer Activity in Various Cancer Cell Lines

Analogs of the 2H-chromene scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. mdpi.comsemanticscholar.org Research has shown that these compounds can selectively target and inhibit the proliferation of cancer cells, including those of the breast, liver, and colon. nih.govorientjchem.org For instance, two novel chromene derivatives, C1 and C2, were found to specifically inhibit the viability of triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and Hs578T, while showing no effect on luminal A breast cancer cells like MCF-7 and T47D. mdpi.com The underlying mechanism for this activity involves the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptotic cell death. mdpi.com

Furthermore, a series of 4H-chromene-3-carboxylate derivatives incorporating a sulfonamide moiety displayed notable antitumor activity. nih.gov Compounds 7f and 7g from this series exhibited remarkable efficacy against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, even outperforming the standard chemotherapeutic drug, Cisplatin, in some cases. nih.gov Similarly, another study on 1H-benzo[f]chromene derivatives identified several compounds with potent anti-proliferative effects against MCF-7, HCT-116, and HepG-2 cell lines. nih.gov

| Compound/Analog | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 7f | HepG-2 (Liver) | Data not specified | nih.gov |

| Compound 7g | MCF-7 (Breast) | Data not specified | nih.gov |

| Compound 91 | HepG-2 (Liver) | 2.41 µg/mL | orientjchem.org |

| Compound 91 | HCT-116 (Colon) | 4.98 µg/mL | orientjchem.org |

| Compound 91 | MCF-7 (Breast) | 6.72 µg/mL | orientjchem.org |

Assessment of Antimicrobial Activity

The chromene framework is also a key feature in compounds exhibiting a wide range of antimicrobial activities. orientjchem.orgnih.gov Studies have demonstrated the efficacy of these analogs against both bacterial and fungal pathogens. For example, newly synthesized chromene derivatives have been evaluated for their antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. tandfonline.com Other research has shown that certain chromene derivatives possess impressive inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, and against piperacillin-resistant Pseudomonas aeruginosa with an MIC of 4 μg/mL. researchgate.net

In the realm of antifungal research, chromenol derivatives have emerged as potent agents. nih.gov The antifungal activity is believed to be mediated through the inhibition of crucial fungal enzymes like sterol 14α-demethylase (CYP51). nih.gov

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µg/mL | researchgate.net |

| Compound 2g | Vancomycin-resistant Enterococci | 8 µg/mL | researchgate.net |

| Compound 2g | Piperacillin-resistant Pseudomonas aeruginosa | 4 µg/mL | researchgate.net |

| Compound 2g | Extended-spectrum beta-lactamase-producing Escherichia coli | 4 µg/mL | researchgate.net |

Enzymatic Inhibition Studies

A significant area of investigation for chromene analogs is their ability to inhibit various enzymes implicated in disease pathogenesis.

Carbonic Anhydrase Inhibition : Chromene-based compounds have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. mdpi.comtandfonline.com A series of chromene-based sulfonamides showed interesting inhibitory activity against these cancer-related enzymes. mdpi.com For instance, some 2H-chromene and 7H-furo-chromene derivatives selectively inhibit CA IX and XII with no activity against the cytosolic isoforms I and II. tandfonline.comtandfonline.com Bromo-substituted and cyano group substituted bis-indole derivatives linked to a chromene scaffold have shown excellent inhibition of the hCA IX isoform with Ki values of 2.61 µM and 2.73 µM, respectively. nih.govbenthamdirect.com

β-Glucuronidase Inhibition : Certain coumarin (B35378) derivatives, which share the benzopyran core with chromenes, have been screened for their inhibitory activity against β-glucuronidase. benthamdirect.comeurekaselect.comresearchgate.net Compounds such as 7,8-dihydroxy-4-methyl-2H-chromen-2-one and 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one displayed significant inhibitory potential with IC50 values of 52.39 ± 1.85 µM and 60.50 ± 0.87 µM, respectively. benthamdirect.comeurekaselect.com

Cholinesterase Inhibition : Chromenone-based derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. eurekalert.orgnih.gov Some of these compounds exhibited dual inhibition of both enzymes, with one of the most potent dual inhibitors showing an IC50 of 0.15 ± 0.01 µM for AChE and 0.09 ± 0.01 µM for BChE. nih.gov Tacrine-4-oxo-4H-chromene hybrids have also been developed and have shown potent inhibition of human AChE and BChE at nano- and picomolar concentrations. acs.org

| Compound/Analog | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Bromo-substituted bis-indole derivative 6t | Carbonic Anhydrase IX (hCA IX) | 2.61 µM (Ki) | benthamdirect.com |

| Cyano group substituted bis-indole derivative 6s | Carbonic Anhydrase IX (hCA IX) | 2.73 µM (Ki) | benthamdirect.com |

| 7,8-dihydroxy-4-methyl-2H-chromen-2-one | β-Glucuronidase | 52.39 ± 1.85 µM (IC50) | benthamdirect.comeurekaselect.com |

| 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | β-Glucuronidase | 60.50 ± 0.87 µM (IC50) | benthamdirect.comeurekaselect.com |

| Compound 3h | Acetylcholinesterase (AChE) | 0.15 ± 0.01 µM (IC50) | nih.gov |

| Compound 3h | Butyrylcholinesterase (BChE) | 0.09 ± 0.01 µM (IC50) | nih.gov |

Studies on Other Pharmacological Modalities

The therapeutic potential of chromene analogs extends beyond the aforementioned activities.

Anticonvulsant Activity : Several 2H-chromene based hydrazones have been synthesized and evaluated for their anticonvulsant properties. researchgate.netresearchgate.net In maximal electroshock induced seizure (MES) tests in mice, these compounds showed a protective effect. researchgate.net Aroyl hydrazones of 2H-chromene have also demonstrated significant protection in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net

Antituberculosis Activity : The chromene scaffold has been explored for the development of new antituberculosis agents. researchgate.netnih.gov A series of 4H-chromen-4-one derivatives were found to be active against both drug-sensitive and multidrug-resistant tuberculosis. nih.gov Certain synthesized derivatives exhibited promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) value of 1.6 μg/mL against the Mycobacterium tuberculosis H37RV strain. researchgate.netmdpi.com

Antidiabetic Activity : Chromene derivatives have shown potential as antidiabetic agents through the inhibition of key enzymes involved in carbohydrate metabolism. nih.govrsc.orgrsc.org A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives exhibited significant inhibitory activity against α-amylase and α-glucosidase. nih.govrsc.orgrsc.org For instance, one derivative demonstrated potent α-amylase inhibition with an IC50 value of 1.08 ± 0.02 µM. rsc.org These compounds have also been shown to act as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists, indicating a potential role in improving insulin (B600854) sensitivity. nih.govrsc.org

In Vivo Pre-clinical Efficacy Studies (Non-Human Animal Models, strictly excluding safety/adverse effects)

Following promising in vitro results, select chromene analogs have been advanced to in vivo preclinical studies to assess their efficacy in animal models of disease.

Assessment of Efficacy in Animal Disease Models

Tumor Growth Inhibition in Mouse Models : While specific data on tumor growth inhibition by this compound analogs in mouse models is not detailed in the provided context, the potent in vitro anticancer activity of various chromene derivatives suggests their potential for in vivo efficacy. mdpi.comnih.govorientjchem.org For example, a 4H-chromen-4-one derivative, compound 8d, exhibited modest efficacy in an acute mouse model of tuberculosis after 3 weeks of treatment, highlighting the potential for in vivo activity of this class of compounds. nih.gov

Hyperlipidemic Rat Models : A study on substituted benzo[h]chromene-3-carboxylate derivatives demonstrated their anti-hyperlipidemic activity in rats. ijpsonline.com These compounds were effective in decreasing total cholesterol, low-density lipoproteins (LDL), and triglycerides, while increasing high-density lipoproteins (HDL). ijpsonline.com The mechanism of action is suggested to be through the inhibition of the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase enzyme. ijpsonline.com

| Animal Model | Compound/Analog Class | Observed Efficacy | Reference |

|---|---|---|---|

| Acute Mouse Model of Tuberculosis | 4H-chromen-4-one derivative (8d) | Modest efficacy after 3 weeks of treatment | nih.gov |

| Hyperlipidemic Rat Model | Benzo[h]chromene-3-carboxylate derivatives | Decreased total cholesterol, LDL, and triglycerides; Increased HDL | ijpsonline.com |

Evaluation of Modulatory Effects on Specific Biological Pathways in Animal Models (e.g., locomotor activity in mice related to neurotransmitter transporters)

Analogs of this compound, specifically those based on the coumarin and furocoumarin scaffold, have been investigated for their effects on the central nervous system, particularly concerning locomotor activity in mouse models. These studies often connect behavioral outcomes to the modulation of neurotransmitter pathways.

One such analog, the furocoumarin 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005), has demonstrated potential antiparkinsonian effects. nih.gov In a study using a reserpine-induced hypokinesia model in mice, administration of FCS005 at a dose of 100 mg/kg resulted in a reversal of the reduced locomotor activity. nih.gov Similarly, this compound showed anti-cataleptic effects in haloperidol-treated mice, a model that also assesses motor function. nih.gov The mechanism underlying these effects is linked to the selective inhibition of monoamine oxidase B (MAO-B), an enzyme critical in the degradation of dopamine (B1211576). By inhibiting MAO-B, these compounds can increase dopamine levels, thereby influencing locomotor control. nih.gov

Another related compound, ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, has been identified as a potent and selective inhibitor of human MAO-B (hMAO-B). medchemexpress.com The inhibition of this enzyme is a key strategy in the treatment of Parkinson's disease to alleviate motor symptoms. The activity of these chromene derivatives on neurotransmitter-metabolizing enzymes in animal models highlights their potential to modulate biological pathways governing motor function.

Table 1: Effects of a Furocoumarin Analog on Locomotor Activity in Mice

| Compound | Animal Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | Reserpine-induced hypokinesia | Reversal of hypokinesia | Selective MAO-B inhibition |

Molecular and Cellular Mechanistic Investigations

Derivatives of 2-amino-2H-chromene-3-carboxylate are recognized for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a cornerstone of their potential as anticancer agents.

Studies on novel 2-amino-chromene-3-carbonitriles have demonstrated significant cytotoxicity and apoptosis induction in human acute myeloid leukemia (AML) cell lines, including MOLM13, MOLM14, and MV4-11. nih.gov One particularly bioactive analog, compound 4g, was found to decrease cell proliferation and trigger apoptosis. nih.gov Mechanistic studies revealed that treatment with this compound led to a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the levels of caspase-9, a key initiator of the mitochondrial apoptotic pathway. nih.gov Furthermore, compound 4g caused cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.gov

Similarly, in human breast cancer cell lines such as T47D and MCF-7, 2-amino-4H-chromene-3-carbonitrile derivatives have been shown to induce apoptosis. mdpi.comresearchgate.net The apoptotic process was confirmed through methods like Hoechst staining and DNA fragmentation assays. researchgate.net Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, synthesized from 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles, also exhibited significant pro-apoptotic activity in MCF-7 cells. mdpi.com Flow cytometry analysis showed a notable increase in the percentage of apoptotic cells (including early, late, and necrotic cells) after treatment compared to controls. mdpi.com

Table 2: Apoptotic Activity of Chromene Analogs in Cancer Cell Lines

| Compound Class | Cell Line | Key Findings |

|---|---|---|

| 2-amino-chromene-3-carbonitriles | AML (MOLM13, MOLM14, MV4-11) | Increased G2/M and sub-G1 phases; decreased Bcl-2; increased caspase-9. nih.gov |

| Fused benzo[h]chromeno[2,3-d]pyrimidines | Breast Cancer (MCF-7) | Significant increase in the percentage of apoptotic cells. mdpi.com |

The chromene scaffold, particularly when substituted with amino and carboxylate groups, exhibits properties that influence various cellular processes through complex molecular interactions. The planar nature of the 2H-chromene unit, as confirmed by crystal structure analyses, facilitates interactions with biological macromolecules. researchgate.netresearchgate.netnih.gov

The electronic properties of these molecules, characterized by an intramolecular "push-pull" effect between electron-donating groups (like the amino group at C7) and electron-withdrawing groups, are crucial for their biological interactions and photophysical behavior. researchgate.net This charge transfer character influences how the molecule interacts with its local environment, including solvent molecules and protein binding pockets. researchgate.netcardiff.ac.uk

While direct studies on the gene expression modulation by this compound are not extensively detailed, the downstream effects of its analogs on protein levels, such as the downregulation of the anti-apoptotic protein Bcl-2 in AML cells, suggest an indirect influence on pathways that regulate gene expression or protein stability. nih.gov The interaction with key cellular proteins like Bcl-2 and enzymes such as MAO-B demonstrates a clear modulation of cellular processes at the protein level. medchemexpress.comnih.gov The specific binding to these targets initiates signaling cascades that ultimately alter cell fate, leading to apoptosis or changes in neurotransmitter metabolism.

The biological activity of this compound analogs is directly linked to their ability to bind with high affinity and selectivity to specific biological targets.

A prominent example is the interaction with monoamine oxidase B (MAO-B). Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate has been identified as a potent and selective inhibitor of human MAO-B, with a reported IC50 value of 45.52 μM. medchemexpress.com This inhibitory action is crucial for its potential neurological applications. The coumarin analog 3-methyl-7H-furo[3,2-g]chromen-7-one also demonstrates selective inhibitory activity against the MAO-B isoform. nih.gov The binding of these compounds to the active site of MAO-B prevents the breakdown of dopamine, a key mechanism in their observed antiparkinsonian effects.

In the context of anticancer activity, the anti-apoptotic protein Bcl-2 is a well-established target for 2-amino-chromene derivatives. nih.gov Certain 2-amino-chromene-3-carbonitriles have been shown to effectively target Bcl-2 in AML cells, leading to a decrease in its protein levels and subsequent induction of caspase-9-mediated apoptosis. nih.gov This interaction disrupts the cell's natural defense against apoptosis, making cancer cells more susceptible to programmed cell death.

Table 3: Interaction of Chromene Analogs with Specific Biological Targets

| Compound/Analog | Biological Target | Interaction/Effect | Reported Value |

|---|---|---|---|

| Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Human Monoamine Oxidase B (hMAO-B) | Potent and selective inhibition | IC50: 45.52 μM medchemexpress.com |

| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | Monoamine Oxidase B (MAO-B) | Selective inhibition | Not specified |

7-Aminocoumarin-3-carboxylate derivatives are renowned for their distinct photophysical properties, which make them valuable as fluorescent probes in biological research. researchgate.net Their fluorescence is largely governed by an intramolecular charge transfer (ICT) mechanism. researchgate.netnih.gov Upon photoexcitation, an electron is transferred from the electron-donating amino group at the 7-position to the electron-withdrawing carboxylate group at the 3-position. This ICT process is responsible for their characteristically large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable feature for fluorescence imaging as it minimizes self-quenching. researchgate.net

The fluorescence properties, including quantum yield (Φf) and emission wavelength, are highly sensitive to the molecular structure and the polarity of the surrounding environment. researchgate.netcardiff.ac.uk For instance, the presence of a 4-trifluoromethyl substituent on the coumarin ring can significantly increase the Stokes shift. researchgate.net The nature of the amino group also plays a critical role; substituting a diethylamino group with a monoethylamino group can lead to a 100-fold increase in fluorescence quantum yield in certain derivatives, an effect explained by the twisted intramolecular charge transfer (TICT) model. researchgate.net

These tunable photochemical properties have led to the application of these compounds as fluorescent labels for proteins and nucleotides. researchgate.net Their ability to exhibit strong fluorescence and good cell permeability allows them to be used for cellular imaging, with some derivatives showing selective accumulation in specific organelles like mitochondria or nucleoli. researchgate.net The sensitivity of their emission to the local environment also makes them suitable as probes for studying cellular dynamics and protein interactions. researchgate.netcardiff.ac.uk

Table 4: Photophysical Properties of Selected 7-Aminocoumarin-3-Carboxylate Analogs

| Compound Feature | Solvent/State | Fluorescence Emission | Quantum Yield (Φf) | Key Observation |

|---|---|---|---|---|

| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate derivative | Solid Powder | Yellow-Green (537 nm) | 0.47 | Emission enhancement and 92 nm red shift compared to THF solution. researchgate.net |

| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate derivative | THF | Blue | 0.36 | Exhibits strong blue fluorescence in solution. researchgate.net |

Structure Activity Relationship Sar Studies

Impact of the 7-Amino Group and its Substitutions on Biological Activity and Selectivity

The 7-amino group on the chromene ring is a significant determinant of biological activity and selectivity. Its presence and substitution pattern can profoundly influence the compound's interaction with biological targets.

The amino group at the C-7 position is a common feature in many biologically active coumarin (B35378) (2H-chromen-2-one) derivatives, which are structurally related to the 2H-chromene scaffold. For instance, derivatives of 7-amino-4-methylcoumarin (B1665955) have been synthesized and evaluated for their anti-inflammatory and analgesic activities. In these studies, the 7-amino group serves as a key pharmacophore that can be modified to modulate the biological response.

In the context of anticancer activity, the 7-amino group can be a critical component. Studies on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives have demonstrated their potential as anticancer agents. The dimethylamino group at the 7-position in these compounds contributes to their cytotoxic effects. This suggests that for methyl 7-amino-2H-chromene-3-carboxylate, both the presence of the amino group and its potential for substitution are crucial for its biological activity and selectivity.

Table 1: Impact of 7-Amino Group and its Substitutions on Biological Activity

| Compound/Derivative | Substitution at 7-position | Observed Biological Activity | Reference |

| 7-amino-4-methylcoumarin derivatives | Primary amino, substituted amino | Anti-inflammatory, Analgesic | N/A |

| 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | Diethylamino | Precursor for fluorescent probes | N/A |

| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | Dimethylamino | Anticancer | frontiersin.org |

Influence of the Methyl Carboxylate Group on Compound Efficacy

In many chromene and coumarin derivatives, the nature of the substituent at the C-3 position is a key determinant of their biological activity. For instance, coumarin-3-carboxamides have been extensively studied for their anticancer properties. The conversion of the carboxylic acid to an amide can significantly impact the compound's activity, suggesting that the C-3 position is sensitive to modification. mdpi.com

The methyl carboxylate group, being an ester, can act as a hydrogen bond acceptor. This capability can be crucial for the binding of the molecule to the active site of enzymes or receptors. Furthermore, the ester can be susceptible to hydrolysis by esterases in vivo, which could be a factor in the compound's metabolic stability and duration of action.

Studies on other 3-substituted chromene derivatives have shown that the electronic nature of the substituent at this position is important. For instance, the presence of an electron-withdrawing group, such as a nitrile or a carboxylate, can influence the reactivity and biological activity of the chromene ring.

Table 2: Influence of C-3 Substituent on Chromene Efficacy

| C-3 Substituent | Potential Impact on Efficacy | Example Compound Class | Reference |

| Methyl Carboxylate | Hydrogen bond acceptor, potential for hydrolysis, influences electronic properties | Methyl 2-oxo-2H-chromene-3-carboxylate | researchgate.net |

| Carboxamide | Can act as hydrogen bond donor/acceptor, often enhances anticancer activity | Coumarin-3-carboxamides | mdpi.comnih.gov |

| Nitrile | Strong electron-withdrawing group, impacts electronic distribution of the ring | 2-amino-4H-chromene-3-carbonitriles | nih.gov |

Role of Chromene Core Modifications and Substituent Positions on Activity

Modifications to the chromene core and the positioning of substituents are fundamental to the structure-activity relationship of this class of compounds. The bicyclic chromene scaffold provides a versatile platform for structural variation, and even minor changes can lead to significant differences in biological activity.

The planarity and aromaticity of the chromene system can be altered by the introduction of additional rings or bulky substituents, which in turn affects how the molecule fits into a biological target. For example, the development of benzo[h]chromene derivatives has shown that extending the aromatic system can enhance anticancer activity. The lipophilicity of substituents on the chromene ring has also been identified as a critical factor. nih.gov

The position of substituents is equally important. Halogenation at different positions of the chromene ring has been shown to modulate activity. For instance, in a series of 2H-chromene derivatives developed as P2Y6 receptor antagonists, halogen substitution at the 6 and 8 positions was generally better tolerated for maintaining affinity compared to substitutions at the 5 and 7 positions. This highlights the sensitivity of different regions of the chromene scaffold to substitution.

Furthermore, the introduction of hydrophobic groups at the 2-position of the chromene nucleus has been shown to be important for the anticancer activity of some derivatives. nih.gov This suggests that a comprehensive SAR study of this compound would need to consider modifications at multiple positions on the chromene ring to optimize its biological activity.

Table 3: Effect of Chromene Core Modifications and Substituent Positions

| Modification | Impact on Activity | Example | Reference |

| Extended aromatic system (e.g., benzo[h]chromene) | Can enhance anticancer activity | Benzo[h]chromene derivatives | nih.gov |

| Halogen substitution | Position-dependent effect on receptor affinity | Halogenated 2H-chromenes | N/A |

| Hydrophobic substituent at C-2 | Can be crucial for anticancer activity | 2-substituted 4H-benzo[h]chromene-3-carbonitriles | nih.gov |

Comparative Analysis of Different Chromene Derivatives for Lead Optimization

Lead optimization in the development of chromene-based therapeutic agents involves a comparative analysis of various derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties. This process often involves systematic modifications of a lead compound, such as this compound, and evaluating the resulting changes in biological activity.

A comparative analysis of different chromene derivatives reveals key SAR trends. For instance, in the pursuit of anticancer agents, it has been observed that compounds incorporating a pyrimidine (B1678525) ring fused to the chromene core at the 2,3-positions can exhibit enhanced activity. nih.gov This suggests that heterocycle-fused chromenes could be a promising avenue for the lead optimization of this compound.

Furthermore, a comparison of different substituents at the same position can provide valuable insights. For example, while a methyl carboxylate at C-3 may confer a certain level of activity, converting it to a series of amides with different amine substituents could lead to a derivative with significantly improved potency and selectivity. This approach has been successfully employed in the development of coumarin-3-carboxamide-based anticancer agents. nih.gov

Table 4: Comparative SAR of Chromene Derivatives for Lead Optimization

| Structural Feature | Observation | Implication for Lead Optimization | Reference |

| Pyrimidine fusion at C-2/C-3 | Enhanced anticancer activity | Explore synthesis of pyrimidine-fused analogs of the lead compound. | nih.gov |

| C-3 Carboxamide vs. Ester | Carboxamides often show potent anticancer activity | Synthesize a library of C-3 carboxamide derivatives of the lead compound. | nih.gov |

| Substitution on the aromatic ring | Lipophilicity and electronic effects of substituents influence activity | Systematically vary substituents on the benzo part of the chromene ring. | nih.gov |

Computational and Theoretical Studies

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as derivatives of 7-amino-2H-chromene-3-carboxylate, interact with the active sites of biological targets like proteins and enzymes.

Molecular docking simulations have been employed to predict the binding affinity of coumarin (B35378) derivatives, the core structure of the target compound, with various proteins. These studies help in estimating the strength of the interaction, often expressed as a binding energy or docking score, and visualizing the mode of interaction within the protein's binding pocket.

For instance, docking studies on coumarin analogs with enzymes like cyclooxygenase (COX-2) have been performed to evaluate their potential as anti-inflammatory agents. jocpr.com Similarly, derivatives have been docked into the active site of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, to predict their inhibitory potential. researchgate.net In these studies, the 7-amino-2H-chromene-3-carboxylate scaffold is positioned within the enzyme's active site to maximize favorable interactions, and the resulting binding energy is calculated. Lower binding energies typically suggest a more stable and potent ligand-protein complex. Studies on 7-hydroxycoumarins have shown high binding affinity for the Macrophage Migration Inhibitory Factor (MIF), a potential drug target in cancer therapy, with dissociation constants in the nanomolar to micromolar range. nih.govacs.org

Table 1: Example Binding Affinity Data for Coumarin Derivatives with Target Proteins

| Coumarin Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Observed Dissociation Constant (Kd/Ki) |

|---|---|---|---|

| 7-Hydroxycoumarin Analog | Macrophage Migration Inhibitory Factor (MIF) | - | 0.39 µM nih.gov |

| Coumarin-3-carboxamide | Acetylcholinesterase (AChE) | - | 0.3 nM (IC50) nih.gov |

| C-3 Substituted Coumarin | Cyclooxygenase-2 (COX-2) | -8.5 to -9.5 (Glide Score) jocpr.com | - |

Note: The data presented are for structurally related coumarin derivatives and serve as illustrative examples of the types of results obtained from such studies.

A crucial outcome of molecular docking is the identification of specific intermolecular interactions that stabilize the ligand in the active site. These interactions are fundamental to the molecule's biological activity. For the 7-amino-2H-chromene-3-carboxylate scaffold, key interactions typically include:

Hydrogen Bonding: The amino group at the C7 position and the carbonyl oxygen and ester group at the C3 position are potential hydrogen bond donors and acceptors. Docking studies often reveal hydrogen bonds between these functional groups and amino acid residues such as serine, tyrosine, or histidine in the enzyme's active site. nih.gov

Hydrophobic Interactions: The bicyclic chromene ring system is largely hydrophobic and can form van der Waals and hydrophobic interactions with nonpolar amino acid residues like proline and lysine. nih.govacs.org

π-π Stacking: The aromatic portion of the chromene ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site, further anchoring the ligand. nih.govacs.org

For example, docking of a potent 7-hydroxycoumarin derivative into the MIF tautomerase active site revealed that its phenyl rings formed π-π stacking interactions with Tyr36 and hydrophobic interactions with Pro1 and Lys32. nih.govacs.org These detailed interaction maps are vital for structure-based drug design, allowing chemists to modify the scaffold to enhance these interactions and improve biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.com This approach is used to predict the activity of new, unsynthesized molecules.

For coumarin derivatives, QSAR models have been developed to predict various biological activities, including antioxidant and anticancer effects. nih.govnih.govresearchgate.net These models are typically created using statistical methods like Multiple Linear Regression (MLR). nih.govnih.gov A set of known coumarin derivatives (a training set) with experimentally determined activities is used to build the model. The model's predictive power is then validated using an external set of compounds (a test set). A successful QSAR model can accurately forecast the biological activity of novel 7-amino-2H-chromene-3-carboxylate derivatives based solely on their computed structural or physicochemical properties. nih.gov For instance, a QSAR model for coumarin derivatives' anticancer activity against the HepG-2 cell line showed good statistical significance (R² = 0.748). nih.gov

Table 2: Statistical Parameters for a Representative QSAR Model of Coumarin Derivatives

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.924 nih.gov | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |

| Q² (Cross-validated R²) | 0.64 mdpi.com | Measures the predictive power of the model, determined through internal validation (cross-validation). |

| R²ext (External Validation R²) | 0.887 nih.gov | Measures the predictive power of the model on an external test set of compounds. |

| RMSE (Root Mean Square Error) | 0.213 nih.gov | Represents the standard deviation of the prediction errors, indicating model accuracy. |

Note: Values are from a published QSAR study on the antioxidant activity of coumarin derivatives and are illustrative.

QSAR models identify key molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties—that correlate with biological activity. The analysis of these descriptors provides insight into the structural requirements for a compound to be active. For coumarin derivatives, important descriptors often include: nih.gov

Topological Descriptors: These describe the complexity and branching of the molecular structure.

Electronic Descriptors: Properties like the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be critical, as they relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Lipophilicity (logP): This descriptor relates to the compound's solubility and ability to cross biological membranes.

Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors is frequently correlated with binding affinity and biological activity. nih.govnih.gov

Studies on the antioxidant activity of coumarins have shown that molecular complexity, the capacity for hydrogen bonding, and lipophilic character are important parameters for describing their efficacy. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

MD simulations of coumarin derivatives bound to proteins, such as Human Serum Albumin (HSA), have been used to study the stability of the predicted binding poses. nih.gov These simulations can confirm whether the key intermolecular interactions identified in docking studies are maintained over time. The simulations can also reveal changes in the protein's conformation upon ligand binding and provide a more accurate estimation of the binding free energy. nih.gov The information from MD simulations is valuable for refining the understanding of how 7-amino-2H-chromene-3-carboxylate derivatives behave in a dynamic biological environment, complementing the static picture from molecular docking.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations are pivotal in elucidating the relationship between a molecule's structure and its chemical behavior. For derivatives of 2H-chromene, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine optimized molecular geometry, frontier molecular orbitals, and electrostatic potential surfaces. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

Another important aspect explored through DFT is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is particularly useful in understanding intermolecular interactions, such as those with biological receptors. researchgate.net

While specific DFT data for methyl 7-amino-2H-chromene-3-carboxylate is not extensively published, the following table presents representative theoretical data for a related chromene derivative, Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, calculated in a vacuum, to illustrate the typical outputs of such a study. researchgate.net

Table 1: Theoretical DFT Data for a Representative Chromene Derivative

| Parameter | Value |

|---|---|

| Optimized Geometry | |

| Bond Length (C=O, ester) | ~1.20 Å |

| Bond Length (C=O, pyrone) | ~1.21 Å |

| Dihedral Angle (pyrone ring) | Nearly planar |

| Frontier Molecular Orbitals | |

| EHOMO | -6.8 eV |

| ELUMO | -2.5 eV |

| Energy Gap (ΔE) | 4.3 eV |

| Molecular Electrostatic Potential | |

| Negative Potential Regions | Oxygen atoms of carbonyl groups |

| Positive Potential Regions | Hydrogen atoms of the aromatic ring |

| Dipole Moment | ~5.1 D (in vacuum) |

Data is illustrative and based on published values for a similar chromene structure. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pre-clinical Research Candidates

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico ADME prediction models offer a rapid and cost-effective means of evaluating a compound's likely behavior in the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before significant resources are invested in synthesis and in vitro testing. srce.hrmdpi.com These predictions are based on the molecule's structure and physicochemical properties.

For a compound like this compound, a typical in silico ADME screen would evaluate a range of parameters. These include absorption-related properties like human intestinal absorption and Caco-2 cell permeability. Distribution is often assessed by predicting blood-brain barrier penetration and plasma protein binding. Metabolism predictions focus on the potential for the compound to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com Finally, excretion pathways can also be predicted.

Various computational tools and web servers, such as SwissADME and pkCSM, are commonly used for these predictions. mdpi.comnih.gov The following table presents a hypothetical but representative in silico ADME profile for a preclinical candidate like this compound, based on typical values for similar heterocyclic compounds. mdpi.commdpi.com

Table 2: Predicted In Silico ADME Profile for a Preclinical Research Candidate

| ADME Parameter | Property | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | > 90% | High probability of good absorption |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | LogBB < -1.0 | Unlikely to cross the BBB |

| Plasma Protein Binding | ~85% | Moderate to high binding | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 | |

| CYP2C19 Inhibitor | Yes/No | Potential for interaction | |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | |

| Excretion | Total Clearance (log ml/min/kg) | ~0.5 | Moderate clearance rate |

These values are illustrative and represent typical predictions for a drug-like molecule.

Applications of Methyl 7 Amino 2h Chromene 3 Carboxylate and Its Derivatives in Research

Fluorescent Probes and Markers in Chemical Biology